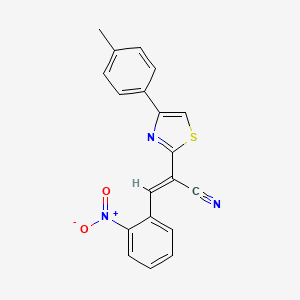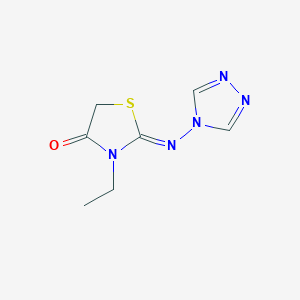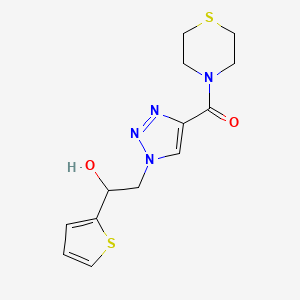![molecular formula C17H10Cl3F3N2O2S B2863034 1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole CAS No. 400088-10-0](/img/structure/B2863034.png)
1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H10Cl3F3N2O2S and its molecular weight is 469.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles , which share a structural similarity with the compound , have garnered attention for their potential as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly impacts the activity profile of these compounds. This class of compounds is being explored for developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental Contamination and Pollution Studies
Research has also focused on the environmental impact of persistent organic pollutants (POPs), including compounds related to the chemical structure . Studies assessing contamination by POPs in drinking water sources and coastal waters of China indicate high levels of pollutants, including polychlorinated biphenyls (PCBs) and perfluorinated compounds , suggesting potential human health risks. These findings underscore the importance of monitoring and managing environmental pollution by such compounds (Bao, Maruya, Snyder, & Zeng, 2012).
Microbial Degradation Studies
The degradation of polyfluoroalkyl chemicals in the environment, particularly those containing perfluoroalkyl moieties, has been extensively reviewed. These substances are precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) , such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) , which are toxic and persistent. Understanding the microbial degradation pathways of these compounds is crucial for evaluating their environmental fate and effects, as well as for the development of strategies to mitigate their presence in the environment (Liu & Mejia Avendaño, 2013).
Synthesis and Chemical Reactivity
The chemical reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) and its derivatives makes it a valuable building block for synthesizing various heterocyclic compounds. This reactivity offers a pathway for creating diverse heterocyclic compounds and dyes under mild reaction conditions, highlighting the potential for innovative chemical transformations involving pyrazole-based structures (Gomaa & Ali, 2020).
Antimicrobial and Environmental Toxicity
Studies on the occurrence, toxicity, and degradation of triclosan , a chlorophenol-based antimicrobial agent, indicate its widespread presence in the environment and potential for transformation into more toxic compounds. The environmental persistence and bioaccumulation of triclosan and its degradation products, such as chlorinated phenols and biphenyl ethers, present significant challenges for environmental safety and public health (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mecanismo De Acción
Mode of Action
It is likely that it interacts with its targets through a radical approach .
Biochemical Pathways
It’s possible that it may influence the protodeboronation of alkyl boronic esters . This process is crucial in organic synthesis, particularly in the hydromethylation of alkenes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is currently unknown. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It’s known that the compound is used in organic synthesis, particularly in the hydromethylation of alkenes . This suggests that it may have significant effects at the molecular level.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Propiedades
IUPAC Name |
1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-methylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3F3N2O2S/c1-28(26,27)15-8-24-25(16(15)9-2-4-11(18)12(19)6-9)14-5-3-10(7-13(14)20)17(21,22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIGOOAYSQJTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)
![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)
![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)

![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)


![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)


